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Compound of Interest

Compound Name: MLN0905

Cat. No.: B609179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target and mechanism

of action of MLN0905, a potent and selective small-molecule inhibitor. The information is

curated for professionals in the fields of oncology research and drug development, presenting

key data in a structured format with detailed experimental context.

Core Target: Polo-like Kinase 1 (PLK1)
The primary cellular target of MLN0905 is Polo-like kinase 1 (PLK1), a serine/threonine kinase

that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1]

Overexpression of PLK1 has been correlated with poor prognosis in various human cancers,

making it an attractive target for anticancer therapeutics.[1] MLN0905 is a potent and orally

active inhibitor of PLK1.[2]

Quantitative Analysis of MLN0905 Activity
MLN0905 demonstrates high potency against its target and robust anti-proliferative activity

across a range of cancer cell lines. The following tables summarize the key quantitative data

available for MLN0905.
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Parameter Value
Target/Cell
Line

Description Reference

IC50 2 nM PLK1

In vitro

enzymatic assay

measuring the

concentration of

MLN0905

required to inhibit

50% of PLK1

kinase activity.

[2][3]

IC50 3 - 24 nM
Lymphoma cell

panel

In vitro assay

measuring the

concentration of

MLN0905

required to inhibit

the growth of

various

lymphoma cell

lines by 50%.

[2][3]

IC50 54.27 nM
AMO1 (Multiple

Myeloma)

In vitro assay

measuring the

concentration of

MLN0905

required to inhibit

the growth of the

AMO1 multiple

myeloma cell line

by 50%.

[4]

EC50 9 nM -

In vitro assay

measuring the

effective

concentration of

MLN0905 to

inhibit cell

mitosis by 50%.

[3]
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EC50 29 nM -

In vitro assay

measuring the

effective

concentration of

MLN0905 to

inhibit the

phosphorylation

of Cdc25C at

threonine 96, a

direct substrate

of PLK1.

[3]

EC50 33 nM Cdc25C

In vitro assay

measuring the

effective

concentration of

MLN0905 to

inhibit Cdc25C

activity.

[2]

LD50 22 nM
HT-29 (Colon

Cancer)

In vitro assay

measuring the

lethal dose of

MLN0905

required to kill

50% of HT-29

cells.

[2][3]

LD50 56 nM
HCT116 (Colon

Cancer)

In vitro assay

measuring the

lethal dose of

MLN0905

required to kill

50% of HCT-116

cells.

[2]

LD50 89 nM H460 (Lung

Cancer)

In vitro assay

measuring the

lethal dose of

[2]
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MLN0905

required to kill

50% of H460

cells.

LD50 34 nM
A375

(Melanoma)

In vitro assay

measuring the

lethal dose of

MLN0905

required to kill

50% of A375

cells.

[2]

Mechanism of Action and Cellular Consequences
MLN0905 exerts its anti-tumor effects by inhibiting the catalytic activity of PLK1, which leads to

a cascade of events disrupting mitotic progression. This ultimately results in cell cycle arrest

and apoptosis in cancer cells.[5]

Key cellular consequences of MLN0905 treatment include:

Mitotic Arrest: Inhibition of PLK1 by MLN0905 leads to a strong mitotic arrest, characterized

by the formation of monopolar spindles.[2]

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading

to cancer cell death.[5]

Biomarker Modulation: MLN0905 treatment leads to a dose-dependent modulation of the

pharmacodynamic biomarker phospho-Histone H3 (pHisH3) in tumor tissue, which can be

used to monitor pathway inhibition in vivo.[1][6][7][8]

The following diagram illustrates the proposed signaling pathway affected by MLN0905.
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MLN0905 inhibits PLK1, leading to mitotic arrest and apoptosis.

Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the

quantitative data. The following section outlines a key protocol used to characterize the activity

of MLN0905.

PLK1 Kinase Assay (Flash Plate Assay)[3]

This assay quantifies the enzymatic activity of PLK1 and its inhibition by MLN0905.

Materials:

Recombinant human PLK1[2–369]T210D (10 nM)

Peptide substrate: Biotin-AHX-LDETGHLDSSGLQEVHLA-CONH2 (4 μM)

ATP (8 μM) and [γ-33P]-ATP (0.2 μCi)

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.02% BSA, 10% glycerol, 1 mM

DTT, 100 mM NaCl
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MLN0905 (or other PLK inhibitors) in 3.3% DMSO

150 mM EDTA solution

384-well streptavidin-coated Image FlashPlate

Procedure:

Prepare the enzymatic reaction mixture (total volume 30 μL) containing assay buffer, ATP,

[γ-33P]-ATP, peptide substrate, and recombinant human PLK1.

Add MLN0905 or vehicle (DMSO) to the reaction mixture.

Incubate the reaction mixture for 2.5 hours at 30°C.

Terminate the reaction by adding 20 μL of 150 mM EDTA.

Transfer 25 μL of the stopped reaction mixture to a 384-well streptavidin-coated Image

FlashPlate.

Incubate at room temperature for 3 hours to allow the biotinylated peptide to bind to the

streptavidin-coated plate.

Wash the plate to remove unincorporated [γ-33P]-ATP.

Measure the radioactivity incorporated into the peptide substrate using a suitable plate

reader.

Calculate the percentage of inhibition based on the signal from inhibitor-treated wells relative

to vehicle-treated wells.

The following diagram provides a visual workflow of the PLK1 Kinase Assay.
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Workflow for the PLK1 Flash Plate Kinase Assay.
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Preclinical Antitumor Activity
MLN0905 has demonstrated significant antitumor activity in various preclinical human

xenograft models, including both solid and hematological malignancies.[1] It has shown robust

efficacy in models of colon, non-small cell lung cancer (NSCLC), ovarian, and lymphoma

cancers.[1] Notably, MLN0905 shows synergistic antitumor effects when combined with

taxanes in ovarian and NSCLC xenograft models.[1] In models of diffuse large B-cell lymphoma

(DLBCL), MLN0905 exhibited significant antitumor activity with both continuous and intermittent

dosing schedules and demonstrated a synergistic survival advantage when combined with

rituximab.[8] Furthermore, MLN0905 has been shown to be effective in killing gemcitabine-

resistant pancreatic cancer cells in vitro and in vivo.[5]

Conclusion
MLN0905 is a potent and selective inhibitor of PLK1, a key regulator of mitosis. Its mechanism

of action involves the induction of mitotic arrest and subsequent apoptosis in cancer cells. The

robust preclinical activity of MLN0905, both as a single agent and in combination with other

anticancer therapies, underscores the potential of targeting PLK1 in oncology. This technical

guide provides a foundational understanding of the cellular and molecular pharmacology of

MLN0905 for researchers and drug development professionals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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